molecular formula C24H29NO5 B401853 prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401853
M. Wt: 411.5g/mol
InChI Key: YZCVORKVAHYZAI-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, various alkoxy groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of Alkoxy Groups: The methyloxy and propyloxy groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Esterification: The carboxylate ester group can be formed through esterification of the carboxylic acid derivative with prop-2-enyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkoxy groups, where nucleophiles such as thiols or amines can replace the alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Thiols, amines, alkyl halides, and polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Thiolated or aminated quinoline derivatives.

Scientific Research Applications

prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anti-cancer properties. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An anti-malarial drug with a quinoline core.

    Quinidine: An anti-arrhythmic agent with a quinoline structure.

    Cinchonine: An alkaloid with a quinoline core used in the treatment of malaria.

Uniqueness

prop-2-en-1-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5g/mol

IUPAC Name

prop-2-enyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H29NO5/c1-5-12-29-19-11-10-16(14-20(19)28-4)22-21(24(27)30-13-6-2)15(3)25-17-8-7-9-18(26)23(17)22/h6,10-11,14,22,25H,2,5,7-9,12-13H2,1,3-4H3

InChI Key

YZCVORKVAHYZAI-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC=C)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC=C)C)OC

Origin of Product

United States

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